Cas no 2227700-08-3 (methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate)

Methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate is a chiral intermediate with significant utility in organic synthesis, particularly in the preparation of biologically active compounds. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a thiazole moiety enhances its stability and reactivity, making it suitable for selective transformations. The hydroxy and ester functional groups offer versatile handles for further derivatization, while the stereocenter at the 3-position ensures enantioselective applications. This compound is particularly valuable in pharmaceutical research, where precise control over molecular architecture is critical. Its well-defined structure and functional group compatibility make it a reliable building block for complex synthetic routes.
methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate structure
2227700-08-3 structure
Product Name:methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate
CAS No:2227700-08-3
MF:C13H20N2O5S
MW:316.373302459717
CID:5853038
PubChem ID:165780010
Update Time:2025-06-22

methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate
    • 2227700-08-3
    • methyl (3R)-3-(2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate
    • EN300-1886492
    • Inchi: 1S/C13H20N2O5S/c1-7-10(8(16)6-9(17)19-5)21-11(14-7)15-12(18)20-13(2,3)4/h8,16H,6H2,1-5H3,(H,14,15,18)/t8-/m1/s1
    • InChI Key: KTALIPHHNWABTD-MRVPVSSYSA-N
    • SMILES: S1C(=NC(C)=C1[C@@H](CC(=O)OC)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 316.10929292g/mol
  • Monoisotopic Mass: 316.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 126Ų

methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate Pricemore >>

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Additional information on methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate

Compound CAS No. 2227700-08-3: Methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate

The compound with CAS No. 2227700-08-3, commonly referred to as methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in drug design and development, particularly in the context of enzyme inhibition and therapeutic targeting.

The methyl (3R)- configuration of this compound plays a crucial role in its stereochemical properties, which are essential for its interaction with biological systems. The presence of the tert-butoxy group introduces steric hindrance, which can influence the compound's stability and solubility. Additionally, the 1,3-thiazole ring is a key structural element that contributes to the compound's aromaticity and electronic properties. Recent research has explored the synthesis of this compound using novel methodologies, including microwave-assisted synthesis and catalytic asymmetric synthesis, which have significantly improved its yield and purity.

One of the most intriguing aspects of this compound is its potential as a biological inhibitor. Studies have shown that it exhibits inhibitory activity against certain enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The hydroxyl group at the 3-position of the propanoate moiety is believed to play a critical role in these interactions, acting as a hydrogen bond donor or acceptor depending on the target enzyme's active site.

Moreover, the 4-methyl substitution on the thiazole ring enhances the compound's lipophilicity, which is crucial for its ability to cross cellular membranes and reach intracellular targets. This property has been leveraged in recent drug delivery systems, where the compound has been used as a carrier for encapsulating hydrophilic drugs. Its ability to form stable complexes with such drugs has been validated through advanced characterization techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Recent advancements in computational chemistry have also provided deeper insights into the molecular dynamics of this compound. Molecular docking studies have revealed that the tert-butoxy carbonyl amino group interacts favorably with specific residues in the active site of target proteins, suggesting a potential mechanism for its therapeutic activity. Furthermore, quantum mechanical calculations have shed light on the electronic transitions within the molecule, which could be exploited for developing fluorescent sensors or imaging agents.

In terms of synthesis, researchers have developed innovative routes to construct this compound with high enantiomeric excess (ee). For instance, asymmetric induction techniques using chiral catalysts have enabled the selective formation of the (R) configuration at the 3-position of the propanoate moiety. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing energy consumption.

The application of this compound extends beyond pharmacology into materials science. Its unique combination of aromaticity and functional groups makes it an ideal candidate for designing advanced materials such as organic semiconductors and stimuli-responsive polymers. Recent experiments have demonstrated that films composed of this compound exhibit excellent electrical conductivity under specific conditions, opening new avenues for its use in electronic devices.

In conclusion, methyl (3R)-3-(2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-thiazol-5-yl)-3-hydroxypropanoate (CAS No. 2227700-08-3) is a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, coupled with recent advancements in synthesis and characterization techniques, position it as a promising candidate for future innovations in drug discovery and material development.

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